

Spectroscopic Analysis of Penamecillin (C₁₉H₂₂N₂O₆S): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C₁₇H₂₂CIN₃O₆S

Cat. No.: B15173049

[Get Quote](#)

Disclaimer: The chemical formula provided in the topic, **C₁₇H₂₂CIN₃O₆S**, appears to be incorrect. Based on extensive database searches, the correct molecular formula for the antibiotic Penamecillin is C₁₉H₂₂N₂O₆S. This guide will proceed with the analysis of Penamecillin under its correct chemical formula.

Penamecillin is a β -lactam antibiotic that acts as a prodrug for Benzylpenicillin (Penicillin G). It is the acetoxymethyl ester of Benzylpenicillin, which allows for improved oral absorption. In the body, esterases cleave the ester bond, releasing the active Benzylpenicillin. Due to the limited availability of specific experimental spectroscopic data for Penamecillin in publicly accessible databases, this guide will provide spectroscopic data for its parent compound, Benzylpenicillin (Penicillin G), which is structurally very similar and for which extensive data is available. The experimental protocols provided are generally applicable to the analysis of penicillin-type antibiotics.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for Benzylpenicillin (Penicillin G).

Table 1: ¹H NMR Spectroscopic Data for Benzylpenicillin (Penicillin G)

Chemical Shift (ppm)	Multiplicity	Assignment
7.20 - 7.40	m	Phenyl-H
5.58	d	H-6
5.49	d	H-5
4.25	s	H-3
3.60	s	-CH2-
1.65	s	2-CH3
1.55	s	2-CH3

Note: Spectra are typically recorded in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Chemical shifts may vary slightly depending on the solvent and instrument frequency.

Table 2: ¹³C NMR Spectroscopic Data for Benzylpenicillin (Penicillin G)

Chemical Shift (ppm)	Assignment
175.4	C-7
172.3	C=O (amide)
168.9	C-4
136.2	Phenyl C (quaternary)
131.0	Phenyl C-H
129.2	Phenyl C-H
128.1	Phenyl C-H
72.1	C-5
68.4	C-3
66.7	C-6
58.3	C-2
42.8	-CH ₂ -
31.0	2-CH ₃
27.2	2-CH ₃

Note: These are approximate chemical shifts and can be influenced by the experimental conditions.

Table 3: Mass Spectrometry (MS) Data for Benzylpenicillin (Penicillin G)

m/z	Fragmentation
335.1	$[M+H]^+$
333.1	$[M-H]^-$
176.1	Thiazolidine ring fragment
160.1	Side chain fragment
91.1	Tropylium ion (from benzyl group)

Note: Fragmentation patterns can vary significantly depending on the ionization technique used (e.g., ESI, CI).

Table 4: Infrared (IR) Spectroscopy Data for Benzylpenicillin (Penicillin G)[\[1\]](#)[\[2\]](#)[\[3\]](#)

Wavenumber (cm ⁻¹)	Assignment
3300-3400	N-H stretch (amide)
3000-3100	C-H stretch (aromatic)
2850-3000	C-H stretch (aliphatic)
~1775	C=O stretch (β -lactam ring) [3]
~1680	C=O stretch (amide I) [1] [2]
~1600	C=O stretch (carboxylate)
~1520	N-H bend (amide II)

Note: IR spectra of solid samples are often recorded using KBr pellets or as a mull.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the analysis of penicillin-type antibiotics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A few milligrams of the antibiotic are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The concentration is typically in the range of 5-20 mg/mL.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.
- **¹H NMR Acquisition:**
 - A standard one-pulse sequence is used.
 - The spectral width is set to cover the expected range of proton resonances (typically 0-12 ppm).
 - A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.
 - The residual solvent peak is used as an internal reference.
- **¹³C NMR Acquisition:**
 - A proton-decoupled pulse sequence is used to simplify the spectrum.
 - The spectral width is set to cover the expected range of carbon resonances (typically 0-200 ppm).
 - A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
 - Solvent peaks are used for referencing.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

2. Mass Spectrometry (MS)

- **Sample Preparation:** The sample is typically dissolved in a suitable solvent (e.g., acetonitrile, methanol, or a water/organic mixture) at a low concentration (e.g., 1-10 µg/mL). For liquid

chromatography-mass spectrometry (LC-MS), the sample is injected into the LC system.

- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is used. Tandem mass spectrometry (MS/MS) can be used for structural elucidation.
- LC-MS/MS Method for Antibiotics:
 - Chromatography: A reversed-phase C18 column is commonly used. The mobile phase often consists of a gradient of water and acetonitrile, both containing a small amount of an acid (e.g., formic acid) to improve ionization.
 - Ionization: ESI is a soft ionization technique well-suited for polar molecules like penicillins and is often operated in positive or negative ion mode.
 - Mass Analysis: A full scan MS spectrum is acquired to determine the molecular ion. For MS/MS, the molecular ion is selected and fragmented to produce a characteristic fragmentation pattern that can be used for identification and structural confirmation.

3. Infrared (IR) Spectroscopy

- Sample Preparation (Solid Samples):
 - KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent pellet.
 - Mull Technique: A small amount of the finely ground sample is mixed with a mulling agent (e.g., Nujol) to form a paste, which is then pressed between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty sample holder (or the KBr pellet/salt plates with the mulling agent) is recorded first.

- The sample is then placed in the IR beam path, and the sample spectrum is recorded.
- The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm^{-1} .

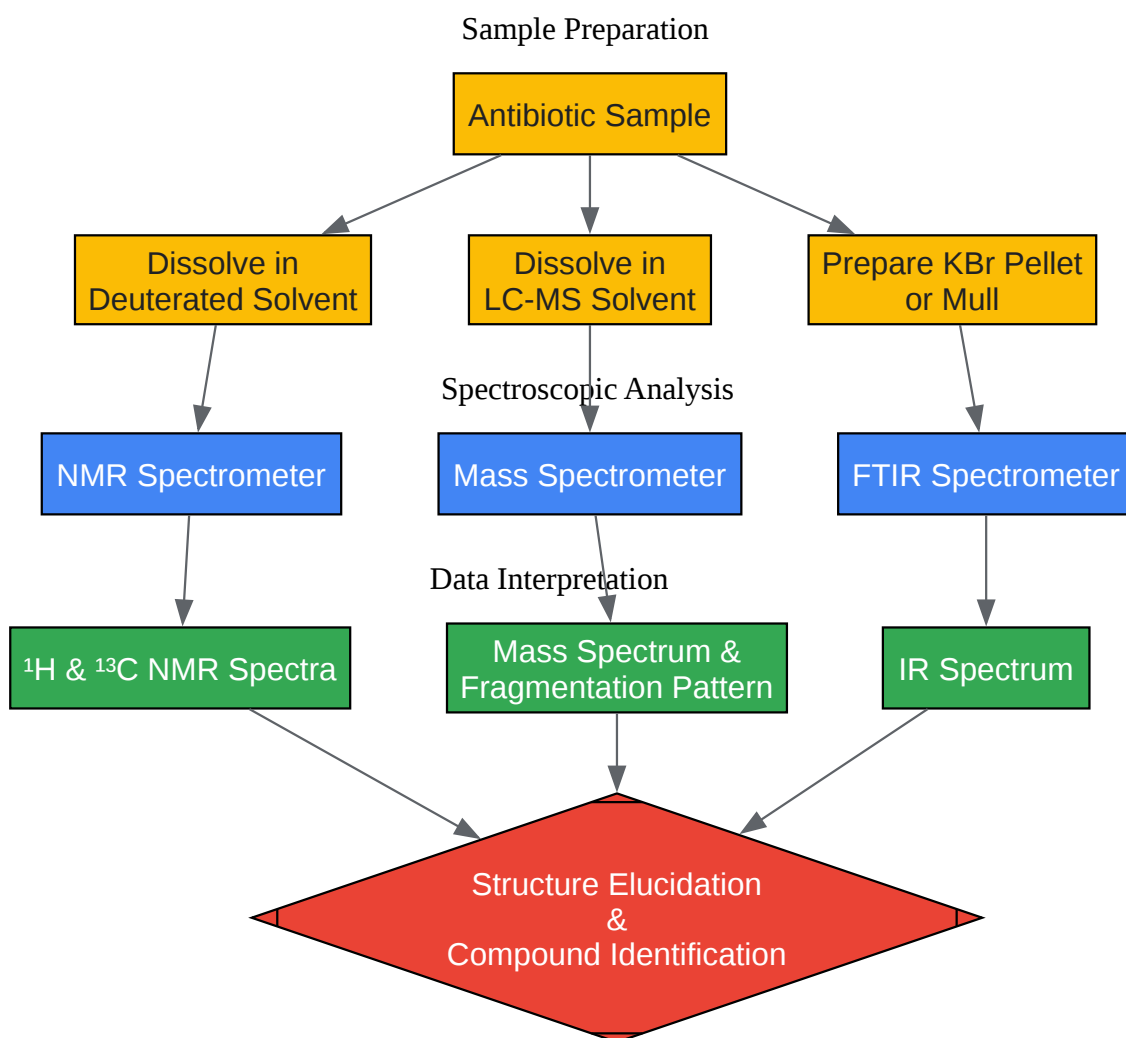
Visualizations

Below are diagrams illustrating key relationships and workflows relevant to the analysis of Penamecillin.



[Click to download full resolution via product page](#)

Caption: Metabolic activation of Penamecillin to Benzylpenicillin.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Analysis of Penamecillin (C₁₉H₂₂N₂O₆S): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15173049#spectroscopic-data-for-c17h22cln3o6s-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com